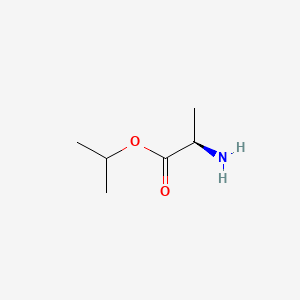

D-Alanine isopropyl ester

Description

BenchChem offers high-quality D-Alanine isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2R)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQVXVRZVCTVHE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: D-Alanine Isopropyl Ester Hydrochloride

The following technical guide provides an exhaustive analysis of D-Alanine Isopropyl Ester Hydrochloride, structured for application scientists and drug development professionals.

Precision Identification, Synthesis Protocols, and Quality Assurance in Peptidomimetic Development

Executive Summary & Core Identification

In the high-stakes landscape of chiral drug development, the distinction between enantiomers is not merely structural—it is toxicological and functional. D-Alanine Isopropyl Ester Hydrochloride serves as a critical chiral building block and a vital reference standard for impurity profiling in the synthesis of L-alanine based prodrugs (e.g., Tenofovir Alafenamide).

This guide provides the definitive lookup data for the D-enantiomer, distinguishing it from its L-counterpart and racemic mixtures to prevent costly synthesis errors.

Master Identification Table

| Parameter | Technical Specification |

| Chemical Name | D-Alanine Isopropyl Ester Hydrochloride |

| Primary CAS Number | 39613-92-8 |

| Synonyms | H-D-Ala-OiPr[1][2][3][4][5]·HCl; (R)-Isopropyl 2-aminopropanoate hydrochloride; Isopropyl D-alaninate HCl |

| Molecular Formula | C₆H₁₃NO₂[3] · HCl (C₆H₁₄ClNO₂) |

| Molecular Weight | 167.63 g/mol |

| MDL Number | MFCD17976853 |

| Chirality | D- (R- configuration) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80–82 °C |

CRITICAL WARNING: Do not confuse with L-Alanine Isopropyl Ester HCl (CAS: 62062-65-1) or the free base forms. The CAS 39825-33-7 is occasionally cited in databases but is frequently cross-listed with the L-isomer or racemic mixtures. CAS 39613-92-8 is the authoritative identifier for the pure D-isomer hydrochloride salt.

Synthesis & Manufacturing Protocol

The synthesis of D-Alanine Isopropyl Ester HCl typically employs a Fischer esterification driven by thionyl chloride (

Reaction Mechanism

The reaction proceeds via the activation of the carboxylic acid of D-Alanine by the protonated alcohol, followed by nucleophilic attack. The use of thionyl chloride ensures the irreversible formation of the ester hydrochloride and gaseous byproducts (

Experimental Protocol (Standard Operating Procedure)

Note: All steps must be performed in a fume hood due to the generation of

Reagents:

-

D-Alanine (Reagent Grade, >99% ee)

-

Isopropanol (Anhydrous)

-

Thionyl Chloride (

) -

Methyl tert-butyl ether (MTBE) for precipitation

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer. Flush with nitrogen.[2]

-

Solvent Charge: Add Anhydrous Isopropanol (10–15 equivalents relative to D-Alanine) to the flask. Cool to 0–5 °C using an ice bath.

-

Activation: Dropwise add Thionyl Chloride (1.2–1.5 equivalents) over 30 minutes. Caution: Exothermic reaction. Stir for 30 minutes at 0 °C to form the HCl/Isopropanol complex.

-

Addition: Add solid D-Alanine (1.0 equivalent) in portions.

-

Reflux: Heat the mixture to reflux (82 °C) for 4–6 hours. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[6]

-

Workup: Concentrate the mixture under reduced pressure to remove excess isopropanol.

-

Purification:

-

Dissolve the resulting oil in a minimum volume of cold isopropanol.

-

Add MTBE dropwise to induce crystallization.

-

Filter the white precipitate and wash with cold MTBE.

-

Dry under vacuum at 40 °C.

-

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation and critical process controls.

Figure 1: Fischer esterification pathway using Thionyl Chloride activation.

Quality Control & Analytical Verification

For drug development applications, confirming the enantiomeric purity is paramount. The presence of L-isomer impurities can alter the pharmacokinetic profile of the final drug substance.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (DMSO-d₆) | Conforms to structure; doublet at ~1.4 ppm (Alanine CH₃), septet at ~4.9 ppm (Isopropyl CH), doublet at ~1.2 ppm (Isopropyl CH₃) |

| Assay | HPLC / Titration | ≥ 98.0% |

| Chiral Purity | Chiral HPLC | ≥ 99.5% ee (D-isomer) |

| Water Content | Karl Fischer | ≤ 1.0% |

| Residue on Ignition | Gravimetric | ≤ 0.1% |

Impurity Profiling Logic (Tenofovir Example)

In the synthesis of Tenofovir Alafenamide (which utilizes L -alanine isopropyl ester), the D -isomer is a critical process impurity. Manufacturers must synthesize authentic D-Alanine Isopropyl Ester HCl (CAS 39613-92-8) to establish the retention time and response factor for this impurity in their QC methods.

Figure 2: Role of D-Alanine Isopropyl Ester HCl as a reference standard in chiral purity validation.

Safety & Handling (MSDS Summary)

While D-Alanine Isopropyl Ester HCl is a stable salt, it possesses specific hazards due to its acidic nature and potential biological activity.

-

GHS Classification: Warning[3]

-

Hazard Statements:

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) if possible to prevent hydrolysis by atmospheric moisture. Store at 2–8 °C.

References

-

ChemicalBook. (2025).[8] D-Alanine Isopropyl Ester HCl - Product Identification and Properties. Retrieved from

-

PubChem. (2025).[9][10] Compound Summary: D-Alanine isopropyl ester hydrochloride.[1][2][3][4][8] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). H-D-Ala-OiPr.HCl Product Sheet. Merck KGaA. Retrieved from

-

BLD Pharm. (2025). Product Analysis: CAS 39613-92-8.[1][2][3][6][7][8] Retrieved from

Sources

- 1. peptide.com [peptide.com]

- 2. :: D-Alanine Isopropyl Ester Hydrochloride | Cas no:39613-92-8 | Svaklifesciences :: [svaklifesciences.com]

- 3. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]

- 4. Lachin CAS No.: 39825-33-7, Ispropyl D-alaninate Idroklorid (1: 1) Manifaktirè - Echantiyon gratis - Alfa Chimik [ht.alfachemsp.com]

- 5. GSRS [precision.fda.gov]

- 6. 39613-92-8|H-D-Ala-OiPr.HCl|BLD Pharm [bldpharm.com]

- 7. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 8. D-Alanine Isopropyl Ester HCl - Safety Data Sheet [chemicalbook.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. L-Alanine isopropyl ester hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between D-Alanine isopropyl ester and L-Alanine isopropyl ester

This guide details the structural, functional, and synthetic distinctions between D-Alanine isopropyl ester and L-Alanine isopropyl ester. It focuses on their critical roles in prodrug design, particularly the stereoselective activation mechanisms utilized in modern antiviral therapies.

Stereochemical Control in Prodrug Design and Synthesis

Executive Summary

While D-Alanine isopropyl ester and L-Alanine isopropyl ester are enantiomers sharing identical scalar physical properties (boiling point, solubility, refractive index), their biological fates are diametrically opposed.

The L-isomer (S-configuration) is the industry standard for phosphoramidate prodrugs (e.g., Tenofovir Alafenamide, Sofosbuvir). It is specifically designed to be a substrate for intracellular Cathepsin A , enabling targeted drug delivery to lymphatic tissues.

The D-isomer (R-configuration) is biologically distinct; it is generally not recognized by Cathepsin A. Consequently, it fails to achieve intracellular accumulation in target cells and is often used only as a negative control in assays or a building block for bacterial peptidomimetic research.

Physicochemical Profile & Identification

The two compounds are mirror images. In a non-chiral environment, they behave identically. In a chiral environment (biological systems, polarized light, chiral HPLC), they diverge.

Comparative Data Table

| Feature | L-Alanine Isopropyl Ester HCl | D-Alanine Isopropyl Ester HCl |

| Stereochemistry | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number (HCl Salt) | 62062-65-1 | 39613-92-8 |

| CAS Number (Free Base) | 39825-33-7 | 118047-92-8 |

| Molecular Formula | C₆H₁₃NO₂ · HCl | C₆H₁₃NO₂[1][2] · HCl |

| Molecular Weight | 167.63 g/mol | 167.63 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Optical Rotation | [α]D ≈ +3.0° to +5.0° (c=1, MeOH) | [α]D ≈ -3.0° to -5.0° (c=1, MeOH) |

| Primary Utility | Antiviral Prodrug Synthesis (TAF) | Bacterial Cell Wall Research / Controls |

*Note: Optical rotation values are solvent/concentration dependent. The key distinction is the sign (+/-).

The Biological Paradigm: Why Stereochemistry Matters

The selection of the L-isomer over the D-isomer in drug development is not arbitrary; it is driven by enzyme kinetics. The following diagram illustrates the "Trojan Horse" mechanism of L-Alanine isopropyl ester in drugs like Tenofovir Alafenamide (TAF).

Mechanism of Action: Cathepsin A Selectivity

L-Alanine Isopropyl Ester (The Key):

-

Entry: The lipophilic isopropyl ester allows the prodrug to passively diffuse across the cell membrane.

-

Activation: Inside the cell (specifically PBMCs), the lysosomal enzyme Cathepsin A (Lysosomal Carboxypeptidase A) recognizes the natural L-alanine structure.

-

Hydrolysis: Cathepsin A hydrolyzes the ester, trapping the drug inside the cell and initiating the phosphorylation cascade.

D-Alanine Isopropyl Ester (The Failure):

-

Rejection: Cathepsin A has a strict stereochemical preference for L-amino acids. It processes the D-isomer with negligible efficiency.

-

Systemic Leakage: Unprocessed D-isomer prodrugs are susceptible to non-specific serum esterases (e.g., CES1) outside the target cell, leading to premature drug release in the blood (systemic toxicity) rather than the target tissue.

Caption: Stereoselective activation pathway. Cathepsin A selectively hydrolyzes the L-isomer intracellularly, while the D-isomer is rejected or cleaved extracellularly.

Synthetic Pathways & Process Chemistry[6][7]

Synthesizing alanine isopropyl esters requires strict temperature control. The alpha-proton of the alanine moiety is acidic; excessive heat or strong base can lead to racemization , converting pure L-isomer into a DL-mixture, thereby reducing the drug's potency.

Protocol: Synthesis of L-Alanine Isopropyl Ester HCl

Note: This protocol applies to the D-isomer by substituting the starting material with D-Alanine.

Reagents:

-

L-Alanine (CAS 56-41-7)

-

Isopropanol (Anhydrous)

-

Thionyl Chloride (SOCl₂)

-

Catalyst: DMF (Optional, catalytic amount)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Cool the flask to 0–5°C using an ice bath.

-

Solvent Charge: Add anhydrous isopropanol (10-15 equivalents relative to alanine).

-

Activation (Exothermic): Dropwise add Thionyl Chloride (1.2 equivalents) to the isopropanol.

-

Critical Control: Maintain internal temperature <10°C. The reaction of SOCl₂ with alcohol generates HCl and heat.

-

-

Addition: Add L-Alanine in portions. The solid will initially remain suspended.

-

Reflux: Heat the mixture to mild reflux (approx. 80-82°C) for 4–6 hours.

-

Monitoring: The solution should become clear as the amino acid converts to the soluble ester.

-

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove excess isopropanol and SOCl₂.

-

The residue is usually a viscous oil that crystallizes upon cooling or trituration with diethyl ether/hexane.

-

-

Purification: Recrystallize from Isopropanol/Ether to ensure removal of any unreacted alanine.

Caption: Synthesis workflow via Thionyl Chloride esterification. Temperature control is vital to maintain chiral purity.

Analytical Discrimination (Quality Control)

Distinguishing D from L requires chiral chromatography. Standard reverse-phase HPLC (C18) cannot separate these enantiomers.

Recommended Method: Chiral HPLC

To validate the enantiomeric excess (ee%) of your L-Alanine Isopropyl Ester:

-

Column: Crown ether-based column (e.g., Daicel Crownpak CR(+)) or Polysaccharide-based (Chiralpak AD-H).

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.0) is common for Crownpak columns to protonate the amine.

-

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

-

Elution Order: typically, the D-isomer elutes first on a Crownpak CR(+) column, followed by the L-isomer (verify with standards).

Self-Validating Check

If you synthesize the L-isomer, spike a small sample with commercially available D-alanine isopropyl ester. If you do not see two distinct peaks, your method is not resolving the enantiomers, or your sample has fully racemized.

References

-

PubChem. (n.d.).[3] Tenofovir alafenamide (Compound Summary).[4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

-

Birkus, G., et al. (2016). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the prodrug tenofovir alafenamide. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

- Google Patents. (2015). Process for the preparation of tenofovir alafenamide. WO2015040640A2.

Sources

- 1. L-Alanine Isopropyl Ester synthesis - chemicalbook [chemicalbook.com]

- 2. GSRS [precision.fda.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. thebodypro.com [thebodypro.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2015040640A2 - An improved process for the preparation of tenofovir alafenamide or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 7. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safe Handling and Application of D-Alanine Isopropyl Ester in Pharmaceutical Synthesis

Document Control:

-

Subject: D-Alanine Isopropyl Ester Hydrochloride

-

Version: 2.0 (Technical Guide)

Executive Summary & Chemical Identity

Objective: This guide provides a technical framework for the safe handling, storage, and application of D-Alanine Isopropyl Ester Hydrochloride . While its enantiomer (L-Alanine Isopropyl Ester) is widely recognized as a key intermediate in the synthesis of the Hepatitis C drug Sofosbuvir, the D-isomer is critical for Structure-Activity Relationship (SAR) studies, chiral purity analysis, and the development of non-natural peptide mimetics.

Core Insight: The primary safety and handling challenge with this compound is not acute toxicity, but its hygroscopic nature and hydrolytic instability . Exposure to ambient moisture degrades the ester to D-Alanine, compromising yield and enantiomeric excess (ee) in subsequent coupling reactions.

Product Identification

| Parameter | Specification |

| Chemical Name | D-Alanine Isopropyl Ester Hydrochloride |

| Synonyms | Isopropyl D-alaninate HCl; (R)-Isopropyl 2-aminopropanoate hydrochloride |

| CAS Number | 39613-92-8 |

| Molecular Formula | C₆H₁₃NO₂[4][6][7][8][9] · HCl |

| Molecular Weight | 167.63 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents |

| Chirality | D-Isomer (R-configuration) |

Hazard Profiling & Risk Assessment

GHS Classification: This substance is classified under the Globally Harmonized System (GHS) as Warning .

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

Technical Risk Analysis

-

Inhalation Risk: Fine dust particles can irritate the upper respiratory tract. In a high-throughput weighing environment, static electricity can disperse the powder, increasing inhalation risk.

-

Chemical Stability (The "Hidden" Hazard):

-

Hydrolysis: The isopropyl ester bond is susceptible to acid/base hydrolysis. While the HCl salt is relatively stable, the presence of moisture accelerates degradation into D-Alanine and Isopropanol.

-

Racemization: Upon neutralization to the free base (often required for nucleophilic attack), the alpha-proton becomes acidic. Prolonged exposure to strong bases (e.g., Triethylamine, DBU) without immediate reaction can lead to partial racemization, destroying the chiral value of the reagent.

-

Handling, Storage, & Stability Protocols

Expert Directive: Treat this compound as a hygroscopic chiral building block . Standard "cool and dry" instructions are insufficient for GMP-grade synthesis.

Storage Hierarchy

-

Primary Condition: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container must be tightly sealed to prevent moisture ingress.

-

Desiccation: Secondary containment with active desiccants (silica gel or molecular sieves) is mandatory for long-term storage.

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for handling hygroscopic chiral esters to prevent degradation and exposure.

Figure 1: Critical handling workflow to prevent hydrolytic degradation and condensation-induced clumping.

Emergency Response & First Aid

Principle: Rapid neutralization and dilution are key. The HCl salt is acidic; upon contact with moisture (sweat, tears), it generates a localized acidic environment.

| Exposure Route | Immediate Action | Technical Rationale |

| Eye Contact | Rinse with water for 15 minutes . Lift eyelids. | The salt hydrolyzes to release protons (H+), causing chemical burns if not diluted immediately. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Lipophilic esters can penetrate the stratum corneum; rapid removal prevents deep tissue irritation. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Fine particulates can cause bronchospasm. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevent aspiration of the acidic solution into the lungs. |

Firefighting Measures

-

Suitable Media: Water spray, Dry chemical, Carbon dioxide (CO₂), or Alcohol-resistant foam.

-

Hazardous Combustion Products: Nitrogen oxides (NOx), Hydrogen chloride gas (HCl), Carbon monoxide (CO). Firefighters must wear SCBA due to toxic HCl fumes.

Experimental Application: Free Base Generation

Context: The HCl salt is the storage form. For nucleophilic substitution (e.g., phosphoramidate synthesis), the free amine must be liberated in situ.

Protocol:

-

Dissolution: Dissolve D-Alanine Isopropyl Ester HCl in anhydrous solvent (DCM or THF).

-

Neutralization: Add 1.0 equivalent of a non-nucleophilic base (e.g., N-methylmorpholine or Triethylamine) at 0°C .

-

Observation: A white precipitate (Triethylamine HCl) will form.

-

Filtration/Use: Either filter the salt or proceed directly if the subsequent reaction tolerates the salt.

-

Warning: Do not store the free base. It is an oil that is prone to intermolecular condensation (diketopiperazine formation) and racemization.

-

Exposure Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Local Exhaust Ventilation (LEV): Mandatory. Fume hood face velocity > 0.5 m/s.

-

Safety Shower/Eye Wash: Must be within 10 seconds of the workstation.

PPE Selection Logic

The following decision tree guides the selection of gloves based on solvent compatibility, as the ester is often used with permeating solvents like DCM.

Figure 2: PPE selection based on solvent carrier compatibility.

Disposal & Environmental Considerations

-

Waste Classification: Hazardous Chemical Waste (Irritant).

-

Disposal Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and NOx).

-

Ecological Impact: Esters are generally biodegradable, but the release of HCl affects aquatic pH. Do not allow undiluted product to reach ground water or sewage systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11804792, D-Alanine isopropyl ester. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]

- 3. D-Alanine isopropyl ester hydrochloride | C6H13NO2.HCl - BuyersGuideChem [buyersguidechem.com]

- 4. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. D-Alanine isopropyl ester HCl 98% 39613-92-8 | Chempure [chempure.in]

- 6. CN105348320A - Sofosbuvir intermediate and preparation method thereof - Google Patents [patents.google.com]

- 7. Process For The Preparatio Of (Sp) Sofosbuvir And Intermediates [quickcompany.in]

- 8. :: D-Alanine Isopropyl Ester | Cas no:79487-89-1 | Svaklifesciences :: [svaklifesciences.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

protocol for esterification of D-Alanine with isopropanol

An Application Note for the Synthesis and Characterization of D-Alanine Isopropyl Ester Hydrochloride

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of D-Alanine isopropyl ester hydrochloride. The protocol is based on the well-established method of in situ generation of a hydrogen chloride catalyst from the reaction of thionyl chloride with isopropanol. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering detailed procedural steps, mechanistic insights, and practical troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

D-amino acids and their ester derivatives are crucial chiral building blocks in modern pharmaceutical chemistry. They are integral components in the synthesis of peptide-based therapeutics, antibiotics, and other complex chiral molecules. Specifically, D-Alanine isopropyl ester serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The esterification of the carboxylic acid moiety protects it during subsequent reactions, such as peptide coupling, and enhances its solubility in organic solvents.[2]

While several methods exist for the esterification of amino acids, including classical Fischer esterification using mineral acids like H₂SO₄ or gaseous HCl[2][3][4], the use of thionyl chloride (SOCl₂) in the corresponding alcohol offers a highly efficient and convenient alternative.[5][6] This method generates anhydrous hydrogen chloride (HCl) directly in the reaction medium, which then acts as the catalyst for the esterification.[7] This approach avoids the need to handle corrosive acid solutions or gaseous HCl and typically results in high yields of the desired amino acid ester hydrochloride salt.[5][8]

This guide details a robust protocol for the esterification of D-Alanine with isopropanol using thionyl chloride, followed by product isolation and thorough characterization.

Reaction Mechanism and Principles

The synthesis of D-Alanine isopropyl ester proceeds via an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification.[9] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side.[10][11]

Catalyst Generation: Thionyl chloride reacts readily with isopropanol to form isopropyl chlorosulfite, which is unstable and decomposes to generate sulfur dioxide (SO₂), isopropyl chloride, and, most importantly for this reaction, anhydrous hydrogen chloride (HCl).

SOCl₂ + (CH₃)₂CHOH → (CH₃)₂CHOS(O)Cl + HCl

Mechanism of Esterification:

-

Protonation: The generated HCl protonates the carbonyl oxygen of the D-Alanine carboxylic acid group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[12]

-

Nucleophilic Attack: An isopropanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[10][12]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).[10]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the protonated ester product.

Since the reaction is reversible, using a large excess of the alcohol (isopropanol) as the solvent effectively shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[11]

Diagram 1: Fischer-Speier Esterification Mechanism

Sources

- 1. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]

- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. athabascau.ca [athabascau.ca]

- 12. chemguide.co.uk [chemguide.co.uk]

Application Note: Strategic Incorporation of D-Alanine in Solid-Phase Peptide Synthesis

A Guide to Reagent Selection, Protocol Optimization, and Quality Control

Abstract

The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug discovery and development, primarily for enhancing proteolytic stability and modulating biological activity. D-Alanine, in particular, is a common choice for replacing L-Alanine or Glycine to alter peptide conformation and resistance to enzymatic degradation. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of D-Alanine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will clarify the roles of different chemical derivatives, focusing on the standard, required building block, Fmoc-D-Ala-OH , and contextualizing the use of specialized reagents like D-Alanine isopropyl ester . This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven methodologies.

Part 1: Foundational Principles of D-Amino Acid Incorporation in SPPS

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of peptide chemistry developed by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[1][2] This approach simplifies the purification process by allowing excess reagents and by-products to be washed away after each step.[3] The most common strategy, Fmoc-SPPS, relies on the use of an acid-labile protecting group for side chains and a base-labile Nα-Fmoc group for temporary protection of the amino terminus.[4]

The Standard SPPS Cycle: A Repetitive Workflow

The synthesis of a peptide is a cyclical process, with each cycle extending the peptide chain by one amino acid. The four key steps in each cycle are:

-

Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically with a solution of a secondary amine like piperidine in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[5][6] This exposes a free amine at the N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct by-product.[7]

-

Coupling: The next Nα-Fmoc protected amino acid in the sequence is activated and reacted with the newly exposed amine, forming a new peptide bond.[3][8]

-

Washing: A final wash sequence removes excess activated amino acid and coupling by-products, preparing the resin for the next cycle.[7]

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Essential Building Block: Fmoc-D-Ala-OH

For successful incorporation into a growing peptide chain via SPPS, an amino acid must have two key features: a temporarily protected α-amino group (Nα) and a free carboxylic acid group. The free carboxyl group is the site of activation, enabling it to react with the N-terminal amine of the resin-bound peptide. Therefore, the standard and correct building block for this process is Fmoc-D-Ala-OH .

The Specialized Reagent: D-Alanine Isopropyl Ester

D-Alanine isopropyl ester, often supplied as a hydrochloride salt (H-D-Ala-OiPr·HCl), has its carboxylic acid group blocked as an isopropyl ester.[9][10] This chemical feature makes it incompatible for direct use as a building block in the standard SPPS coupling step , as there is no free carboxyl group to activate.

Causality Behind Experimental Choice: The selection of Fmoc-D-Ala-OH over an esterified version is fundamental to the logic of SPPS. The entire process is predicated on forming an amide bond between a free carboxyl group of the incoming amino acid and a free amino group on the resin-bound chain. An esterified carboxyl group cannot be activated by standard coupling reagents (e.g., HBTU, DIC) to form a peptide bond.

Potential Applications for D-Alanine Isopropyl Ester: While not a direct SPPS building block, D-Ala-OiPr has niche roles in peptide chemistry:

-

Solution-Phase Synthesis: It can be used as the C-terminal residue in a solution-phase peptide synthesis, where the isopropyl ester acts as a protecting group.[11]

-

Fragment Condensation: A peptide fragment can be synthesized on a resin, cleaved, and then coupled in solution to H-D-Ala-OiPr to create a C-terminally protected peptide segment.

-

Starting Material: It can serve as a starting material for the synthesis of other specialized D-Alanine derivatives.

Part 2: Core Protocol for Incorporating D-Alanine in SPPS

This protocol details the standard, validated method for incorporating a D-Alanine residue into a peptide sequence using Fmoc-D-Ala-OH.

Reagents and Materials

| Reagent/Material | Purpose | Supplier Example |

| Fmoc-Rink Amide MBHA Resin | Solid support for peptide amides | Bachem, CEM Corp. |

| Fmoc-D-Ala-OH | D-Alanine building block | Bachem, Aapptec |

| N,N-Dimethylformamide (DMF) | Primary solvent | Sigma-Aldrich |

| Dichloromethane (DCM) | Resin swelling and washing solvent | Fisher Scientific |

| Piperidine | Fmoc deprotection reagent | Sigma-Aldrich |

| HBTU / HATU | Coupling reagent (activator) | Aapptec, CEM Corp. |

| N,N-Diisopropylethylamine (DIPEA) | Activation base | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection reagent | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Cation scavenger | Sigma-Aldrich |

| HPLC Grade Acetonitrile & Water | For purification and analysis | Fisher Scientific |

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Resin Preparation:

-

Place 0.1 mmol of resin (e.g., Rink Amide, substitution ~0.5 mmol/g) into a suitable SPPS reaction vessel.[12]

-

Add 5 mL of DCM and allow the resin to swell for 20 minutes.

-

Drain the DCM, then wash with 5 mL of DMF three times.

Step A: N-terminal Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.[5]

-

Agitate gently for 3 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.[1][7]

Step B: D-Alanine Coupling

-

In a separate vial, pre-activate the D-Alanine by dissolving:

-

0.5 mmol (5 equiv.) of Fmoc-D-Ala-OH

-

0.48 mmol (4.8 equiv.) of HBTU

-

in 3 mL of DMF.

-

-

Add 1.0 mmol (10 equiv.) of DIPEA to the activation solution. The solution will typically change color (e.g., to yellow). Allow to pre-activate for 1-2 minutes.[13]

-

Add the activated Fmoc-D-Ala-OH solution to the deprotected resin.

-

Agitate the mixture for 45-60 minutes at room temperature.

Step C: Monitoring and Washing

-

After coupling, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[13] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to prepare for the next cycle.

Repeat the Deprotection-Coupling-Washing cycle for all subsequent amino acids.

Final Peptide Cleavage from Resin

-

After the final synthesis cycle, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. For most peptides, a standard choice is TFA/TIS/H₂O (95:2.5:2.5) .[14]

-

Add 5 mL of the cleavage cocktail to the dry resin in a fume hood.

-

Agitate gently for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and dry the peptide pellet.

Part 3: Challenges and Advanced Considerations

The Risk of Racemization

Racemization is the conversion of a chiral amino acid from one enantiomer to its mirror image (e.g., D-Ala to L-Ala or vice-versa). During peptide synthesis, this is a significant risk for all amino acids (except Glycine) during the carboxyl group activation step.[15][16] The mechanism involves the formation of an oxazolone intermediate, which can easily be deprotonated and re-protonated, leading to a loss of stereochemical integrity.

Trustworthiness Through Control: A protocol's validity depends on minimizing such side reactions. The choice of coupling reagents and bases is critical to suppress racemization.

| Strategy for Minimizing Racemization | Rationale |

| Use Uronium/Phosphonium Reagents (HBTU, HATU, PyBOP) | These reagents, in the presence of an additive like HOBt (or incorporated within the reagent structure), promote rapid active ester formation, which couples quickly and minimizes the lifetime of the racemization-prone oxazolone intermediate.[8] |

| Avoid Over-activation | Do not extend pre-activation times unnecessarily. Add the activated amino acid to the resin promptly. |

| Use a Hindered Base (DIPEA, 2,4,6-collidine) | Less nucleophilic bases like DIPEA are preferred over N-methylmorpholine (NMM) as they are less likely to abstract the α-proton from the activated amino acid.[8][17] |

| Control Temperature | For particularly sensitive amino acids, performing the coupling at a lower temperature (e.g., 0 °C) can reduce the rate of racemization. Microwave synthesis requires careful temperature control to balance speed with chiral purity.[18] |

Steric Hindrance and Aggregation

The incorporation of a D-amino acid can alter the secondary structure of the growing peptide chain on the resin. This can sometimes lead to inter-chain or intra-chain hydrogen bonding, causing the peptide-resin matrix to aggregate.[12][19] This aggregation can block reagent access to the N-terminus, leading to incomplete deprotection and coupling steps, resulting in deletion sequences.[20]

Solutions for Difficult Sequences:

-

Chaotropic Salts: Adding salts like LiCl to the coupling media can disrupt secondary structures.[12]

-

Solvent Choice: Using N-methylpyrrolidone (NMP) or adding DMSO can improve solvation of the peptide chain.[16]

-

Microwave Synthesis: Microwave energy can disrupt aggregation and accelerate reaction kinetics, often leading to higher purity for difficult sequences.[21]

Part 4: Quality Control and Analysis

Verifying the successful synthesis and purity of the final peptide is a critical final step.

-

Purity Assessment (RP-HPLC): Reversed-Phase High-Performance Liquid Chromatography is the standard method for determining the purity of a crude peptide.[22][23] The percentage purity is calculated by integrating the area of the main product peak relative to the total area of all peaks detected (typically at 210-220 nm).[24]

-

Identity Confirmation (Mass Spectrometry): LC-MS or MALDI-TOF is used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of the target sequence. This verifies that the correct amino acids were incorporated without deletions or unintended modifications.[25]

-

Chiral Integrity Analysis: To confirm that the D-Alanine residue did not racemize during synthesis, the peptide must be hydrolyzed back into its constituent amino acids using strong acid (e.g., 6N HCl).[26] The resulting amino acid mixture can then be analyzed by a chiral separation method, such as chiral gas chromatography (GC) or chiral HPLC, to quantify the ratio of D- to L-Alanine.[25]

Caption: A logical workflow for the quality control (QC) analysis of a synthetic peptide.

References

-

Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]

-

D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

-

Detection and quantification of d-amino acid residues in peptides and proteins using acid hydrolysis. PubMed. [Link]

-

Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. [Link]

-

Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]

-

SPPS Tips For Success Handout. Mesa Labs. [Link]

-

Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac Group. [Link]

-

HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

-

Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

-

Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

-

Practical Protocols for Solid-Phase Peptide Synthesis 4.0. National Center for Biotechnology Information (PMC). [Link]

-

D-Alanine isopropyl ester. PubChem. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

-

SYNTHESIS NOTES. Aapptec. [Link]

-

Introduction to Peptide Synthesis. National Center for Biotechnology Information (PMC). [Link]

-

D-ALANINE ISOPROPYL ESTER HYDROCHLORIDE. precisionFDA. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information (PMC). [Link]

-

SPPS Technology. CEM Corporation. [Link]

-

Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

-

Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. PrepChem.com. [Link]

-

D-ALANINE ISOPROPYL ESTER. G-SRS. [Link]

-

Guide to Solid Phase Peptide Synthesis. Aapptec. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information (PMC). [Link]

-

What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 8. bachem.com [bachem.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. prepchem.com [prepchem.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. peptide.com [peptide.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. mesalabs.com [mesalabs.com]

- 18. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 20. blog.mblintl.com [blog.mblintl.com]

- 21. SPPS Technology [cem.com]

- 22. bachem.com [bachem.com]

- 23. biovera.com.au [biovera.com.au]

- 24. almacgroup.com [almacgroup.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Detection and quantification of d-amino acid residues in peptides and proteins using acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction conditions for coupling D-Alanine isopropyl ester

Application Note & Protocol Guide [1]

Abstract & Strategic Context

D-Alanine isopropyl ester (D-Ala-OiPr) is a critical intermediate in the synthesis of nucleotide prodrugs (e.g., Sofosbuvir analogs), peptidomimetics, and chiral building blocks. The isopropyl ester moiety serves two primary functions: it enhances lipophilicity to improve cellular permeability, and it acts as a semi-permanent protecting group that is more stable to spontaneous hydrolysis than methyl or ethyl esters, yet cleavable by specific esterases or mild chemical conditions.[2]

This guide addresses the specific challenges of coupling D-Ala-OiPr, primarily focusing on preserving chiral integrity (avoiding racemization to the L-form) and overcoming steric hindrance introduced by the isopropyl group.[1][2]

Chemical Properties & Handling

Target Molecule: D-Alanine Isopropyl Ester Hydrochloride CAS: 39613-92-8 Molecular Weight: 167.63 g/mol (HCl salt) Storage: Desiccate at +4°C. Hygroscopic.[1][3]

Critical Pre-Reaction Check: Salt Neutralization

D-Ala-OiPr is typically supplied as the hydrochloride salt (HCl).[1] The amine must be liberated in situ or pre-neutralized.[1][2][3]

-

Risk: Incomplete neutralization leads to stalled coupling.[1][2][3] Excess base triggers racemization via proton abstraction at the

-carbon.[1][2] -

Solution: Use a stoichiometric amount of a non-nucleophilic base (DIPEA or NMM) relative to the HCl salt.[1][2][3]

Reaction Optimization: The "Why" Behind the Protocol

Coupling Reagent Selection

While standard carbodiimides (EDC/DIC) work, the isopropyl group adds moderate steric bulk.[1][2] For high-value synthesis, we prioritize reagents that minimize racemization and accelerate kinetics.[1][2][3]

| Reagent Class | Recommended Reagent | Use Case | Pros/Cons |

| Standard | EDC · HCl / Oxyma Pure | Routine Coupling | Pros: Cost-effective, easy workup (water-soluble urea).[1] Cons: Slower kinetics for bulky partners.[1][2][3] |

| High-Performance | HATU / HOAt | Sterically Hindered Acids | Pros: Extremely fast, high yield.[1][2][3] Cons: Expensive; hard to remove byproduct (tetramethylurea).[1][2][3] |

| Scalable/Green | T3P (Propylphosphonic anhydride) | Large Scale (>10g) | Pros: Low epimerization, non-toxic byproduct (water-soluble), no explosion risk (unlike HOBt).[1][2] |

Base Management & Racemization Control

The D-configuration is thermodynamically sensitive.[1][2] If the activation of the carboxylic acid partner is too slow, or the base concentration too high, the D-Ala stereocenter can invert to L-Ala via an enolization mechanism or oxazolone formation.[2]

-

Golden Rule: Maintain the reaction pH between 7.5 and 8.0 (measured on wet pH paper above the solvent).

-

Preferred Base: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[1][2][4] These are weaker bases than DIPEA/TEA and significantly reduce the rate of

-proton abstraction [1].[1][2]

Detailed Experimental Protocols

Protocol A: Standard High-Fidelity Coupling (EDC/Oxyma)

Best for: Routine synthesis, coupling to non-hindered amino acids (e.g., Boc-Gly-OH, Fmoc-Phe-OH).

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv)[1]

-

DIPEA (2.2 equiv - strictly controlled)[1]

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid and Oxyma Pure in DCM/DMF (0.1 M concentration). Cool to 0°C.[1][2][3][9][10]

-

Coupling Agent: Add EDC · HCl. Stir for 5 minutes at 0°C to form the active ester.

-

Amine Addition: In a separate vial, dissolve D-Ala-OiPr · HCl in minimal solvent and add the DIPEA. Immediately transfer this solution to the activated acid mixture.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1][3]

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.

Protocol B: Sterically Demanding Coupling (HATU)

Best for: Coupling to bulky scaffolds, drug intermediates, or valuable GMP synthesis.[2]

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

HATU (1.1 equiv)[1]

-

HOAt (1.1 equiv - Optional but recommended for chiral safety)[1]

-

2,4,6-Collidine (2.5 equiv)[2]

Step-by-Step:

-

Preparation: Dissolve the Carboxylic Acid, D-Ala-OiPr[1][2] · HCl, and HATU in Dry DMF under Nitrogen. Cool to 0°C.[1][2][3][9][10]

-

Reaction: Stir at 0°C for 30 mins, then RT for 1–2 hours. The reaction is usually complete very quickly with HATU.[1][2][3]

-

Quench: Add water (10% of reaction volume) to quench the active ester.[1][2][3] Stir for 10 mins.

-

Extraction: Standard EtOAc extraction as above. Note: Thorough washing with 5% LiCl solution helps remove DMF.[1][2][3]

Visualization: Decision Logic & Workflow[1]

Figure 1: Decision matrix for selecting coupling conditions based on the steric profile of the carboxylic acid partner.[2]

Troubleshooting & Critical Control Points

Issue 1: Racemization (D to L conversion)

-

Symptom: Appearance of a diastereomer peak in HPLC (e.g., L-L dipeptide vs D-L).[1][2][3]

-

Root Cause: High pH (>9) or prolonged activation time allowing oxazolone formation.[1][2][3]

-

Fix: Switch base to 2,4,6-Collidine or N-Methylmorpholine .[1][2] Reduce base equivalents to exactly match the HCl salt + 1.0 eq for activation.[1][2][3] Use T3P in EtOAc/Pyridine, which shows the lowest racemization rates in class [3].[1][2][3]

Issue 2: Hydrolysis of Isopropyl Ester

-

Symptom: Loss of isopropyl group (M-42 mass shift), formation of free acid.[1][2][3]

-

Root Cause: Exposure to strong aqueous base (NaOH/LiOH) during workup or presence of nucleophiles.[1][2][3]

-

Fix: Avoid NaOH washes. Use saturated NaHCO₃ or 5% Na₂CO₃ for basic washes, and keep contact time short (<5 mins).[1][2] Isopropyl esters are more stable than methyl esters but not immune to saponification.[1][2][3]

Issue 3: Poor Solubility

-

Symptom: Precipitate forms upon adding D-Ala-OiPr[1] · HCl.

-

Root Cause: The HCl salt is insoluble in DCM/EtOAc.[1][2][3]

-

Fix: Dissolve the salt in a minimum amount of DMF first, neutralize with base, then add to the main reaction mixture.

References

-

Carpino, L. A. (1993).[1][2][3] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3] Journal of the American Chemical Society.[1][2][3] Link[1]

-

Bachem. (2024).[1][2][3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

-

Dunetz, J. R., et al. (2016).[1][2][3] T3P: Propylphosphonic Anhydride.[1][2][3] Organic Process Research & Development. Link[1]

-

ChemicalBook. (2025).[1][2][3] D-Alanine Isopropyl Ester HCl Properties and Safety. Link

-

PrepChem. (2024).[1][2][3] Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. Link

Sources

- 1. Show how you would convert alanine to the following derivatives. ... | Study Prep in Pearson+ [pearson.com]

- 2. peptide.com [peptide.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. prepchem.com [prepchem.com]

- 6. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]

- 7. 39613-92-8 Cas No. | D-Alanine isopropyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. L-Alanine Isopropyl Ester synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Catalytic Mechanisms Involving D-Alanine Isopropyl Ester

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of D-Alanine Isopropyl Ester in Modern Catalysis

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. D-amino acids and their derivatives are critical chiral building blocks, offering pathways to novel therapeutics with enhanced stability and efficacy. Among these, D-Alanine isopropyl ester stands out as a versatile and strategically important molecule. Its involvement in catalytic mechanisms is primarily centered on two key areas: its production via enzymatic kinetic resolution and its subsequent use as a nucleophile in enzyme-catalyzed peptide synthesis.

This guide provides an in-depth exploration of these catalytic mechanisms. It is designed not merely as a set of instructions, but as a technical resource that elucidates the "why" behind the "how." By understanding the fundamental principles of the enzymatic catalysis involved, researchers can better optimize existing protocols and innovate new synthetic routes. We will delve into the stereoselective hydrolysis of racemic alanine esters using lipases and the strategic incorporation of D-alanine into peptide chains using proteases, providing both the theoretical underpinnings and field-proven, step-by-step protocols.

Section 1: Enzymatic Kinetic Resolution for the Production of D-Alanine Isopropyl Ester

The most common and efficient method for producing enantiomerically pure D-alanine isopropyl ester is through the kinetic resolution of its racemic precursor, DL-alanine isopropyl ester. This process leverages the exquisite stereoselectivity of certain enzymes, most notably lipases.

The Underlying Mechanism: Lipase-Catalyzed Enantioselective Hydrolysis

Lipases, such as the widely used Candida antarctica Lipase B (CAL-B), are serine hydrolases. Their catalytic activity relies on a conserved catalytic triad of amino acid residues in their active site: serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu).

The mechanism proceeds as follows:

-

Acyl-Enzyme Intermediate Formation: The enzyme selectively binds the L-enantiomer of the alanine isopropyl ester. The serine residue in the catalytic triad, activated by the histidine and aspartic acid, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the isopropyl alcohol and forming a covalent acyl-enzyme intermediate. The D-enantiomer, due to steric hindrance, does not fit productively into the active site and remains unreacted.

-

Deacylation (Hydrolysis): A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

-

Enzyme Regeneration: This intermediate collapses, releasing L-alanine and regenerating the active enzyme, ready for another catalytic cycle.

The net result is the selective hydrolysis of the L-ester to L-alanine, leaving the D-alanine isopropyl ester in high enantiomeric excess.[1][2]

Sources

Application Notes and Protocols: Scale-Up Procedures for D-Alanine Isopropyl Ester Production

Introduction

D-Alanine isopropyl ester is a chiral building block of significant interest to the pharmaceutical and fine chemical industries. It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral nucleotide prodrugs for the treatment of conditions like Hepatitis C.[1] The stereochemical purity and overall quality of D-Alanine isopropyl ester are paramount to the efficacy and safety of the final drug products.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of D-Alanine isopropyl ester production. The protocols detailed herein are designed to ensure a robust, efficient, and reproducible manufacturing process, transitioning from laboratory-scale synthesis to larger-scale production while maintaining high product quality and yield. The methodologies are grounded in established chemical principles, primarily the Fischer-Speier esterification, and incorporate practical insights for process optimization and control.

Synthetic Strategy: Fischer-Speier Esterification

The most common and industrially viable method for the synthesis of amino acid esters is the Fischer-Speier esterification.[2][3][4] This acid-catalyzed reaction involves the direct esterification of a carboxylic acid (D-Alanine) with an alcohol (isopropanol).[2][5] The reaction is an equilibrium process, and therefore, strategies to drive the reaction towards the product side are essential for achieving high yields.

The overall reaction is as follows:

D-Alanine + Isopropanol ⇌ D-Alanine Isopropyl Ester + Water

Rationale for Method Selection

The Fischer-Speier esterification offers several advantages for the industrial production of D-Alanine isopropyl ester:

-

Atom Economy: The direct reaction between the amino acid and alcohol is atom-economical, minimizing waste.

-

Cost-Effectiveness: The starting materials, D-Alanine and isopropanol, are readily available and relatively inexpensive.

-

Simplicity: The reaction is straightforward to perform and does not require complex reagents or extreme conditions.[2]

Key Mechanistic Considerations

The mechanism of the Fischer-Speier esterification involves several key steps that are crucial to understand for process optimization:[3][4][6]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of D-Alanine, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final D-Alanine isopropyl ester.

To drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[2][4][6]

Process Development and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger production scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Reagent and Solvent Selection

-

D-Alanine: The starting material should be of high purity to minimize the formation of impurities.

-

Isopropanol: An excess of isopropanol is typically used to serve as both a reactant and a solvent, driving the reaction equilibrium forward. The grade of isopropanol should be appropriate for the intended use of the final product.

-

Catalyst: While various acid catalysts can be used, thionyl chloride (SOCl₂) is a common choice as it reacts with the alcohol to form in situ HCl and sulfur dioxide, which can be readily removed.[5] Sulfuric acid is another effective catalyst.[7][8] The choice of catalyst will influence reaction kinetics and work-up procedures.

Reaction Parameters

| Parameter | Laboratory Scale (e.g., 100 g) | Pilot/Production Scale (e.g., 10 kg) | Rationale & Key Considerations |

| D-Alanine to Isopropanol Ratio (molar) | 1 : 10 - 1 : 20 | 1 : 5 - 1 : 10 | An excess of isopropanol drives the reaction equilibrium. The ratio is often reduced at scale to improve process efficiency and reduce solvent volume. |

| Catalyst Loading (molar eq. to D-Alanine) | 1.1 - 1.5 | 1.05 - 1.2 | Sufficient catalyst is needed to ensure a reasonable reaction rate. At scale, minimizing catalyst loading can simplify purification and reduce waste. |

| Temperature | Reflux (approx. 82°C) | 80-85°C | The reaction is typically run at the reflux temperature of isopropanol to maximize the reaction rate.[1] Precise temperature control is critical at scale to prevent side reactions. |

| Reaction Time | 4 - 8 hours | 6 - 12 hours | Reaction progress should be monitored by a suitable analytical method (e.g., HPLC, TLC). Reaction times may be longer at scale to ensure complete conversion. |

Work-up and Purification

The purification strategy is critical for obtaining D-Alanine isopropyl ester hydrochloride of the required purity.

-

Concentration: After the reaction is complete, the excess isopropanol is removed by distillation under reduced pressure.[1][9]

-

Crystallization: The crude product, typically an oil, is often crystallized from a suitable solvent system. A common method involves dissolving the crude material in a minimal amount of a solvent like dichloromethane and then adding an anti-solvent such as hexane to induce precipitation.[10] Another approach involves adding diethyl ether to the concentrated reaction mixture to crystallize the hydrochloride salt.[11]

-

Filtration and Drying: The crystallized product is collected by filtration and washed with a suitable solvent to remove residual impurities. The final product is then dried under vacuum to remove any remaining solvent.

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the reaction, assessing product purity, and ensuring the final product meets specifications.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of D-Alanine isopropyl ester and quantifying any impurities.[12][13][14] Chiral HPLC methods can be employed to determine the enantiomeric purity.[15]

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the reaction.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

Detailed Experimental Protocols

Laboratory-Scale Synthesis of D-Alanine Isopropyl Ester Hydrochloride (100 g scale)

Materials:

-

D-Alanine: 100 g

-

Isopropanol: 1 L

-

Thionyl chloride (SOCl₂): 133 g (80 mL)

-

Diethyl ether

Procedure:

-

In a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend D-Alanine in isopropanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the excess isopropanol and volatile by-products.

-

To the resulting oily residue, add diethyl ether and stir vigorously to induce crystallization.

-

Collect the white solid by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum at 40-50°C to a constant weight.

Scale-Up Protocol for D-Alanine Isopropyl Ester Hydrochloride (10 kg scale)

Equipment:

-

200 L glass-lined reactor with overhead stirring, heating/cooling jacket, reflux condenser, and addition funnel.

-

Nutsche filter-dryer or centrifuge and vacuum oven.

Materials:

-

D-Alanine: 10 kg

-

Isopropanol: 100 L

-

Thionyl chloride (SOCl₂): 13.3 kg (8.0 L)

-

Diethyl ether

Procedure:

-

Charge the 200 L reactor with isopropanol and D-Alanine.

-

Start the agitator and cool the reactor contents to 0-5°C using the cooling jacket.

-

Slowly add thionyl chloride to the reactor via the addition funnel over 2-4 hours, maintaining the internal temperature below 10°C.

-

After the addition is complete, slowly raise the temperature of the reactor to reflux (approximately 82-85°C) and maintain for 6-10 hours.

-

Monitor the reaction for completion using a pre-validated in-process control (IPC) method (e.g., HPLC).

-

Once the reaction is deemed complete, cool the reactor contents to 20-25°C.

-

Distill off the excess isopropanol under vacuum until a concentrated residue is obtained.

-

Charge the reactor with diethyl ether and stir for 1-2 hours to facilitate crystallization.

-

Isolate the product by filtration using a Nutsche filter-dryer or by centrifugation.

-

Wash the product cake with cold diethyl ether.

-

Dry the product under vacuum at 40-50°C until the residual solvent levels meet the pre-defined specification.

Safety Considerations

The synthesis of D-Alanine isopropyl ester involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[16][17][18][19]

-

Isopropanol: Isopropanol is a flammable liquid. The reaction should be carried out away from ignition sources.

-

Pressure Build-up: The reaction of thionyl chloride with isopropanol generates HCl and SO₂ gases. The reaction vessel must be equipped with a proper venting system to prevent pressure build-up.

-

Emergency Procedures: Ensure that an emergency shower and eyewash station are readily accessible. In case of skin or eye contact, flush with copious amounts of water and seek immediate medical attention.[16][17][18][19]

Visualizations

Fischer-Speier Esterification of D-Alanine

Caption: Mechanism of the Fischer-Speier Esterification of D-Alanine.

Scale-Up Workflow for D-Alanine Isopropyl Ester Production

Caption: Workflow for the scale-up production of D-Alanine isopropyl ester.

References

-

PrepChem. (n.d.). Synthesis of D-alanyl-α-L-aspartyl-D-alanine isopropyl ester. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine isopropyl ester. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET. Retrieved from [Link]

-

Fisher Scientific. (2024, March 11). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.

-

Wikipedia. (n.d.). Amino acid synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir.

- Google Patents. (n.d.). CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.

-

ResearchGate. (2017, February 20). How to purify/recrystallize l-alanine isopropyl ester HCl?. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

Patsnap Eureka. (2021, October 08). Method for determining related substances of L-alanine isopropyl ester hydrochloride by adopting high performance liquid chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US5424476A - Method for preparing amino acid esters.

-

PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

ACS Publications. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.

-

MDPI. (2024, December 15). (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

RSC Publishing. (2025, March 27). A practical one-pot synthesis of dehydroalanine esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

-

PubChem. (n.d.). D-Alanine isopropyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride.

-

precisionFDA. (n.d.). D-ALANINE ISOPROPYL ESTER HYDROCHLORIDE. Retrieved from [Link]

-

PMC. (2024, August 12). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). L-Alanine Isopropyl Ester Hydrochloride | CAS 62062-65-1. Retrieved from [Link]

Sources

- 1. D-Alanine Isopropyl Ester HCl | 39613-92-8 [chemicalbook.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. L-Alanine Isopropyl Ester synthesis - chemicalbook [chemicalbook.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]

- 12. helixchrom.com [helixchrom.com]

- 13. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]

- 14. Method for determining related substances of L-alanine isopropyl ester hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof - Google Patents [patents.google.com]

- 16. D-Alanine Isopropyl Ester HCl - Safety Data Sheet [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.ie [fishersci.ie]

Application Note: N-Terminal Protecting Group Strategies for D-Alanine Isopropyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Alanine and its derivatives are crucial chiral building blocks in modern pharmacology and peptide chemistry. D-Alanine isopropyl ester, in particular, offers a starting point where the C-terminus is already protected as a moderately stable ester. This configuration shifts the synthetic focus to the selective protection of the N-terminal amino group. The choice of an N-protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and the final yield of the target molecule.[]

This application note provides a detailed guide to the most common and effective N-terminal protecting group strategies for D-Alanine isopropyl ester: Boc, Cbz, and Fmoc. It offers a comparative analysis, detailed protocols, and the mechanistic rationale behind each choice, enabling researchers to design robust and efficient synthetic routes.

The core principle guiding multi-step synthesis is orthogonality , which refers to the use of multiple protecting groups that can be removed under distinct chemical conditions.[2] This allows for the selective deprotection of one functional group while others remain intact, a critical requirement for complex peptide synthesis.[3][4]

The Isopropyl Ester: A Pre-Protected C-Terminus

The starting material, D-Alanine isopropyl ester, already possesses a protected carboxylic acid. The isopropyl ester is generally stable to the basic and hydrogenolytic conditions used to remove Fmoc and Cbz groups, respectively. However, it is susceptible to cleavage under the strong acidic conditions often used for Boc group removal. This inherent chemical property must be considered when planning a synthetic sequence.

N-Terminal Protection Strategies: A Comparative Guide

The selection of an N-terminal protecting group is governed by its stability and the specific conditions required for its removal. The three most prevalent strategies—Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile)—offer an orthogonal set of tools for the synthetic chemist.

Boc (tert-Butyloxycarbonyl) Protection

The Boc group is one of the most widely used amine protecting groups due to its ease of installation and clean, acid-catalyzed removal.[5] It is stable under basic and hydrogenolytic conditions, making it orthogonal to Fmoc and Cbz groups.[6]

Rationale for Use: Boc protection is ideal for syntheses where subsequent steps involve base-sensitive substrates or require hydrogenolysis for other transformations. The deprotection is typically rapid and high-yielding.[7]

Mechanism of Protection: The protection reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc-anhydride). The reaction is typically conducted in the presence of a base.[5]

Mechanism of Deprotection: Deprotection is an acid-catalyzed E1 elimination. Protonation of the Boc group's carbonyl oxygen leads to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[8][9]

Protocol 1: Boc Protection of D-Alanine Isopropyl Ester

-

Principle: To a solution of D-Alanine isopropyl ester hydrochloride, a base is added to liberate the free amine, which then reacts with Boc-anhydride to form the N-Boc protected product.

-

Materials:

-

D-Alanine isopropyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend D-Alanine isopropyl ester hydrochloride (1.0 eq.) in DCM (approx. 0.2 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq.) dropwise and stir for 15 minutes to generate the free amine in situ.

-

Add di-tert-butyl dicarbonate (1.05 eq.) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-D-Ala-O-iPr.

-

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Principle: The Boc group is cleaved using a strong acid, typically TFA, in a non-nucleophilic solvent like DCM. The product is isolated as the trifluoroacetate salt.[8]

-

Materials:

-

Boc-D-Ala-O-iPr

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Cold diethyl ether

-

-

Procedure:

-

Dissolve Boc-D-Ala-O-iPr (1.0 eq.) in anhydrous DCM (0.1-0.5 M).

-

Cool the solution to 0 °C.

-